molecular formula C25H24N2O5 B13459434 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B13459434
M. Wt: 432.5 g/mol
InChI Key: FZADEUKECQOLEP-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with the Fmoc group, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine and oxazole rings can interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds and may provide unique interactions with biological targets.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C25H24N2O5/c1-15-22(24(28)29)26-23(32-15)16-10-12-27(13-11-16)25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,28,29)

InChI Key

FZADEUKECQOLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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